4,5,6-Trifluoropyrimidine
Overview
Description
4,5,6-Trifluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HF3N2. It is a derivative of pyrimidine, where three hydrogen atoms in the pyrimidine ring are replaced by fluorine atoms at positions 4, 5, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5,6-Trifluoropyrimidine can be synthesized through several methods. One common approach involves the fluorination of 4,6-dichloro-5-fluoropyrimidine using a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst and a strong polar aprotic solvent . The reaction is typically carried out under ambient pressure conditions.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification through distillation or crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trifluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves nucleophiles such as amines or thiols.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic aromatic substitution with benzylamine yields N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine as the primary product .
Scientific Research Applications
4,5,6-Trifluoropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6-Trifluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the bioactive molecule derived from this compound .
Comparison with Similar Compounds
- 2,4,6-Trifluoropyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
- 2,4,6-Trifluoro-5-nitropyrimidine
Comparison: 4,5,6-Trifluoropyrimidine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties compared to other trifluoropyrimidine derivatives. This unique arrangement influences its reactivity and interaction with various reagents and biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4,5,6-trifluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKOJKCYBNUFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393770 | |
Record name | 4,5,6-trifluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-78-3 | |
Record name | 4,5,6-trifluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6-trifluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known synthetic routes to obtain 4,5,6-trifluoropyrimidine?
A1: The provided research describes the formation of this compound as a minor product during the reaction of tetrafluoropyrimidine with lithium aluminum hydride. This reaction also yields 2,5-difluoropyrimidine as the major product and a small amount of this compound. []
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